2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide
Description
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4S2/c1-2-16(18(26)24-14-7-5-13(22)6-8-14)30-20-23-11-17(19(27)25-20)31(28,29)15-9-3-12(21)4-10-15/h3-11,16H,2H2,1H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUWPWPYUUQLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that incorporates a pyrimidine core with various functional groups, including a sulfonyl moiety and fluorinated phenyl group. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of aromatic rings.
Antimicrobial Activity
Research indicates that derivatives containing the 4-chlorophenylsulfonyl group often exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In vitro studies have shown that the compound demonstrates significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. It has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. These enzymes are crucial in various physiological and pathological processes, making their inhibitors valuable in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 12.5 |
| Urease | 18.0 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The sulfonamide group is known to interfere with bacterial folic acid synthesis, leading to bacteriostatic effects.
- Enzyme Inhibition : The structural configuration allows for effective binding to the active sites of AChE and urease, inhibiting their functions.
Case Studies
- Study on Antibacterial Activity : A study conducted by Aziz-ur-Rehman et al. synthesized various piperidine derivatives with similar structures and evaluated their antibacterial properties. The results indicated that compounds with the chlorophenylsulfonyl moiety had enhanced efficacy against resistant strains of bacteria .
- Enzyme Inhibition Research : In another study, the compound was tested for its inhibitory effects on AChE using a colorimetric assay. The results demonstrated a dose-dependent inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The Pharmacopeial Forum (PF 43(1), 2017) lists three butanamide derivatives (compounds m , n , and o ) that share core structural motifs with the target compound, enabling a comparative analysis . Below is a detailed comparison:
Structural Features
| Feature | Target Compound | Compound m | Compound n | Compound o |
|---|---|---|---|---|
| Core Structure | 1,6-dihydropyrimidin-2-ylthio | Tetrahydropyrimidin-1(2H)-yl | Tetrahydropyrimidin-1(2H)-yl | Tetrahydropyrimidin-1(2H)-yl |
| Sulfonyl Group | 4-Chlorophenylsulfonyl at position 5 | Absent | Absent | Absent |
| Aromatic Substituents | 4-Fluorophenyl (amide terminus) | 2,6-Dimethylphenoxy (acetamido branch), diphenylhexane | 2,6-Dimethylphenoxy (acetamido branch), diphenylhexane | 2,6-Dimethylphenoxy (acetamido branch), diphenylhexane |
| Stereochemistry | Not explicitly stated (assumed racemic unless resolved) | (R)-configuration at butanamide; (2S,4S,5S)-hexane backbone | (S)-configuration at butanamide; (2R,4R,5S)-hexane backbone | (S)-configuration at butanamide; (2R,4S,5S)-hexane backbone |
| Functional Groups | Thioether, sulfonyl, fluorophenylamide | Hydroxy, acetamido, tetrahydropyrimidinyl | Hydroxy, acetamido, tetrahydropyrimidinyl | Hydroxy, acetamido, tetrahydropyrimidinyl |
Key Differences and Implications
Core Modifications: The target compound’s 1,6-dihydropyrimidinone core contrasts with the tetrahydropyrimidinyl cores of compounds m, n, and o. The 4-chlorophenylsulfonyl group in the target compound introduces strong electron-withdrawing effects and steric bulk absent in the analogs, which may enhance metabolic stability or modulate selectivity .
Stereochemical Complexity :
- Compounds m , n , and o exhibit defined stereochemistry at multiple centers, whereas the target compound’s stereochemical details are unspecified. This suggests the latter may require resolution for optimal activity, as seen in enantiomer-specific drug action (e.g., NSAIDs) .
Pharmacophore Elements: The 4-fluorophenyl terminus in the target compound could enhance lipophilicity and membrane permeability compared to the 2,6-dimethylphenoxy groups in analogs. Fluorine’s electronegativity may also influence π-π stacking or dipole interactions in binding pockets.
Research Findings and Limitations
- Computational Insights : Tools like UCSF Chimera enable docking studies to compare binding poses. Preliminary modeling suggests the target compound’s sulfonyl group may form salt bridges with basic residues (e.g., lysine) in enzyme active sites, a feature absent in analogs.
- Crystallographic Data: SHELX-refined structures for analogs m, n, and o reveal planar pyrimidinyl rings, whereas the target compound’s dihydropyrimidinone core may adopt a puckered conformation, affecting protein-ligand complementarity.
- Data Gaps: No in vitro or in vivo data for the target compound are available in the provided evidence. Analog studies (e.g., compound m) suggest moderate kinase inhibition (IC₅₀ ~500 nM), but extrapolation is speculative.
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine H4), 7.89–7.82 (m, 4H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.12 (t, J = 7.2 Hz, 2H, CH2), 2.91 (t, J = 7.2 Hz, 2H, CH2), 1.75 (quintet, J = 7.2 Hz, 2H, CH2).
- 13C NMR (100 MHz, DMSO-d6) : δ 169.8 (C=O), 163.5 (C=S), 142.1 (pyrimidine C6), 138.9 (sulfonyl Ar-C), 115.3 (CF-Ar), 44.5 (CH2), 35.1 (CH2), 24.8 (CH2).
Infrared (IR) Spectroscopy
Strong absorptions at 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), and 1150 cm⁻¹ (C-F) confirm functional group incorporation.
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 506.08 [M+H]⁺, consistent with the molecular formula C21H18ClFN3O3S2.
Optimization Challenges and Solutions
- Regioselectivity in Sulfonation : Competing sulfonation at the pyrimidine N1 position is mitigated by using bulkier sulfonating agents (e.g., 4-chlorobenzenesulfonyl chloride over methanesulfonyl chloride).
- Thioether Stability : The thioether bond is prone to oxidation during purification. Adding 0.1% ascorbic acid to recrystallization solvents prevents disulfide formation.
- Amide Hydrolysis : Acidic or basic conditions during coupling are avoided by maintaining a neutral pH and using aprotic solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
